molecular formula C29H50O2 B171835 Alpha-Tocopherol CAS No. 18920-62-2

Alpha-Tocopherol

Cat. No.: B171835
CAS No.: 18920-62-2
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-IEOSBIPESA-N
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Description

Vitamin E is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. It is primarily known for its antioxidant properties, which help protect cell membranes from reactive oxygen species. Vitamin E was discovered in 1922, isolated in 1935, and first synthesized in 1938. It is essential for various bodily functions, including immune function and skin health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin E, particularly alpha-tocopherol, involves several steps:

    Preparation of 2,3,5-trimethylhydroquinone (TMHQ): This involves the methylation of m-cresol to 2,3,6-trimethylphenol, followed by oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), and finally hydrogenation to TMHQ.

    Preparation of isophytol: This can be synthesized from linalool, which is produced from 6-methyl-5-hepten-2-one.

    Condensation of TMHQ and isophytol: This is essentially a Friedel-Crafts alkylation reaction catalyzed by acids.

Industrial Production Methods: Industrial production of Vitamin E often involves the use of solid acid catalysts to improve the efficiency and selectivity of the reactions. The process includes the semi-hydrogenation of alkynols and the use of citral as a source for synthesizing intermediates .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vitamin E has a wide range of applications in scientific research:

Mechanism of Action

Vitamin E exerts its effects primarily through its antioxidant activity. It scavenges free radicals, particularly reactive oxygen species, by donating a hydrogen atom from its hydroxyl group. This forms a stable tocopheroxyl radical, which does not propagate further radical reactions. Additionally, Vitamin E modulates signaling pathways and gene expression, particularly those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Vitamin E is unique among antioxidants due to its fat-solubility and its ability to integrate into cell membranes. Similar compounds include:

Vitamin E stands out due to its specific role in protecting lipid membranes and its involvement in various cellular processes beyond its antioxidant activity.

Properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Source PubChem
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InChI Key

GVJHHUAWPYXKBD-IEOSBIPESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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Related CAS

7718-59-4
Record name α-Tocopherol dimer
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DSSTOX Substance ID

DTXSID0026339
Record name alpha-Vitamin E
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Molecular Weight

430.7 g/mol
Source PubChem
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Physical Description

Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Transparent solid; mp = 2.5-3.5 deg C; [Merck Index] Pale yellow viscous liquid; [HSDB] Light yellow viscous liquid; [Sigma-Aldrich MSDS], Liquid
Record name ALPHA-TOCOPHEROL
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Solubility

Insoluble in water, but water-dispersible., Insoluble in water, freely soluble in ethanol, miscible in ether
Record name Vitamin E
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Vapor Pressure

0.00000001 [mmHg]
Record name alpha-Tocopherol
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Mechanism of Action

The mechanism of action for most of vitamin E's effects are still unknown. Vitamin E is an antioxidant, preventing free radical reactions with cell membranes. Though in some cases vitamin E has been shown to have pro-oxidant activity. One mechanism of vitamin E's antioxidant effect is in the termination of lipid peroxidation. Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione.
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CAS No.

59-02-9, 2074-53-5, 1406-18-4
Record name (+)-α-Tocopherol
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Record name dl-α-Tocopherol
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Record name .ALPHA.-TOCOPHEROL, D-
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Record name alpha-Tocopherol
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Melting Point

3 °C
Record name Vitamin E
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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